3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, phenyl, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminopyridine and thiophene derivatives, under specific conditions to form the thieno[2,3-b]pyridine core.
Substitution Reactions: The introduction of the furan, phenyl, and amino groups is achieved through various substitution reactions. For example, the furan ring can be introduced via a Suzuki coupling reaction, while the amino group can be introduced through nucleophilic substitution.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2,3-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
The uniqueness of 3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and its thieno[2,3-b]pyridine core
Properties
Molecular Formula |
C26H21N3O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-amino-N-(2,3-dimethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H21N3O2S/c1-15-8-6-11-19(16(15)2)28-25(30)24-23(27)22-18(21-12-7-13-31-21)14-20(29-26(22)32-24)17-9-4-3-5-10-17/h3-14H,27H2,1-2H3,(H,28,30) |
InChI Key |
MAMPNNHMIHQBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N)C |
Origin of Product |
United States |
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